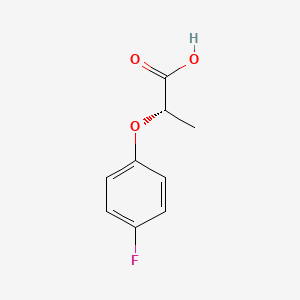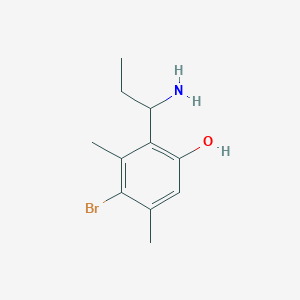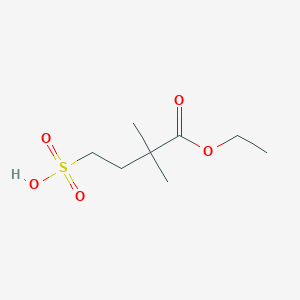amine](/img/structure/B13333306.png)
[1-(3-Nitrophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ It is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)ethylamine typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Nitrophenyl)ethylamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.
Scientific Research Applications
1-(3-Nitrophenyl)ethylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethylamine: can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)ethylamine: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)ethylamine: Similar structure but with the nitro group in the ortho position.
1-(3-Nitrophenyl)ethylamine: Similar structure but with a methyl group instead of a propan-2-yl group.
The uniqueness of 1-(3-Nitrophenyl)ethylamine lies in its specific substitution pattern and the presence of the propan-2-ylamine group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-9(3)10-5-4-6-11(7-10)13(14)15/h4-9,12H,1-3H3 |
InChI Key |
IZIJIOPQAWXJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



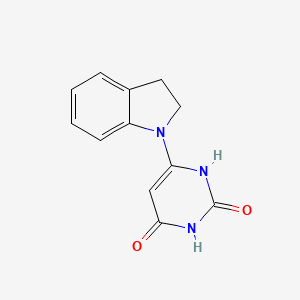
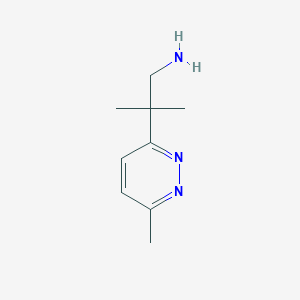
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B13333256.png)
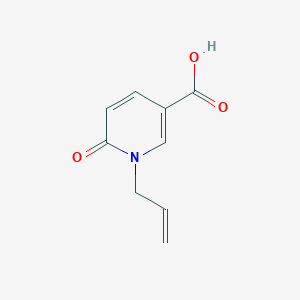
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
![(S)-5-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxylic acid](/img/structure/B13333272.png)
